molecular formula C8H5BrClFO2 B14763769 3-Bromo-6-chloro-2-fluoro-5-methylbenzoic acid

3-Bromo-6-chloro-2-fluoro-5-methylbenzoic acid

Cat. No.: B14763769
M. Wt: 267.48 g/mol
InChI Key: WSRFLCKKRIGQTD-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluoro-5-methylbenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-fluoro-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a precursor benzoic acid derivative. For instance, starting with 2-fluoro-5-methylbenzoic acid, bromination and chlorination reactions can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and solvents to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-fluoro-5-methylbenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions may involve the use of polar aprotic solvents and elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products

    Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.

    Reduction Reactions: Products include alcohols or aldehydes.

    Oxidation Reactions: Products include carboxylic acids or other oxidized forms of the methyl group.

Scientific Research Applications

3-Bromo-6-chloro-2-fluoro-5-methylbenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the development of new drugs, particularly those targeting specific biological pathways.

    Materials Science: It may be used in the synthesis of novel materials with unique properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-fluoro-5-methylbenzoic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-6-fluoro-5-methylbenzoic acid
  • 3-Bromo-5-fluoro-2-methylbenzoic acid
  • 5-Fluoro-2-methylbenzoic acid

Uniqueness

3-Bromo-6-chloro-2-fluoro-5-methylbenzoic acid is unique due to the specific arrangement of halogen atoms and the methyl group on the benzene ring. This unique structure can result in distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

5-bromo-2-chloro-6-fluoro-3-methylbenzoic acid

InChI

InChI=1S/C8H5BrClFO2/c1-3-2-4(9)7(11)5(6(3)10)8(12)13/h2H,1H3,(H,12,13)

InChI Key

WSRFLCKKRIGQTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C(=O)O)F)Br

Origin of Product

United States

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